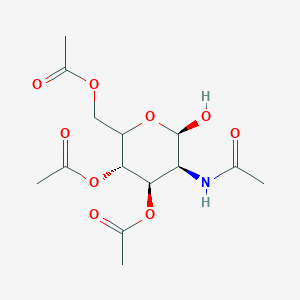
2-(Acetylamino)-2-deoxy-D-glucopyranose 3,4,6-Triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves sophisticated organic reactions, aiming to introduce acetyl and acetylamino groups at strategic positions on the glucopyranose molecule. Studies have demonstrated various synthesis routes, including the formation of tetra-O-acetyl derivatives and the specific introduction of the acetylamino group, exemplified by works on related glucopyranose derivatives (Llewellyn & Williams, 1973) and the synthesis involving di-N-acetylchitobiose (Shaban & Jeanloz, 1971).
Molecular Structure Analysis
The molecular structure of 2-(Acetylamino)-2-deoxy-D-glucopyranose 3,4,6-Triacetate has been elucidated through various spectroscopic methods, including high-resolution mass spectrometry, which provides insight into its fragmentation pathways and structural integrity (Dougherty et al., 1973).
Chemical Reactions and Properties
This compound participates in a plethora of chemical reactions, highlighting its reactivity and functional group transformations. Notably, its role in glycosylation reactions, as evidenced by the formation of specific glycosidic linkages and derivatives, showcases its utility in synthesizing complex glycostructures (Pavliak & Kováč, 1991).
Physical Properties Analysis
The physical properties of 2-(Acetylamino)-2-deoxy-D-glucopyranose 3,4,6-Triacetate, including its melting points, solubility, and crystalline structure, are crucial for its handling and application in research settings. Studies like the work of Lemieux & Huber (1953) provide valuable data on these aspects, facilitating its use in various scientific endeavors (Lemieux & Huber, 1953).
Aplicaciones Científicas De Investigación
Derivatized D-Glucans
D-Glucans, including derivatized forms like 2-(Acetylamino)-2-deoxy-D-glucopyranose 3,4,6-Triacetate, have significant interest in the chemical and pharmaceutical industries due to their technological properties and biological activities. Chemical modifications, such as acetylation, enhance their solubility, which may alter their biological functions like antioxidation and anticoagulation. The literature indicates that chemically modified d-glucans exhibit potent biological activities, including anticoagulant, antitumor, antioxidant, and antiviral properties. These findings underscore the potential of chemically modified glucans in biotechnology and for the prevention and treatment of various human diseases and clinical complications (Kagimura et al., 2015).
Cyclodextrins and Derivatives
Cyclodextrins, cyclic oligosaccharides with a structure similar to that of 2-(Acetylamino)-2-deoxy-D-glucopyranose 3,4,6-Triacetate, have garnered immense attention for their diverse applications. They are known for their ability to form host–guest type inclusion complexes, leading to a wide range of uses in pharmaceuticals, drug delivery systems, cosmetics, food and nutrition, textiles, and the chemical industry. The versatility of cyclodextrins and their derivatives highlights their potential to address many scientific challenges of the current world (Sharma & Baldi, 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
[(3S,4R,5S,6R)-5-acetamido-3,4-diacetyloxy-6-hydroxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO9/c1-6(16)15-11-13(23-9(4)19)12(22-8(3)18)10(24-14(11)20)5-21-7(2)17/h10-14,20H,5H2,1-4H3,(H,15,16)/t10?,11-,12+,13+,14+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQNDNAQVPCTFV-ZPJPVDRXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@@H](C(O[C@H]1O)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 46779904 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

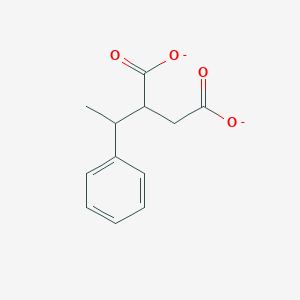

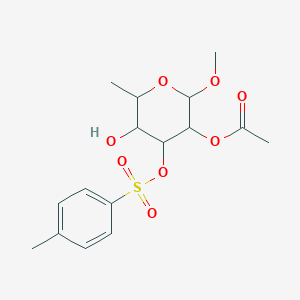
![(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol](/img/structure/B1140971.png)
![5-(2-Hydroxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B1140972.png)
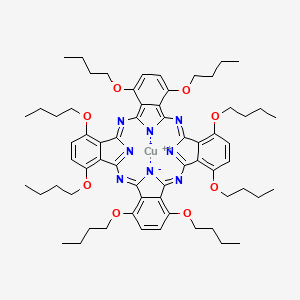
![(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione](/img/structure/B1140976.png)
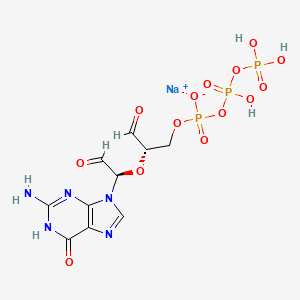
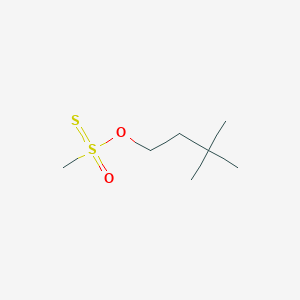

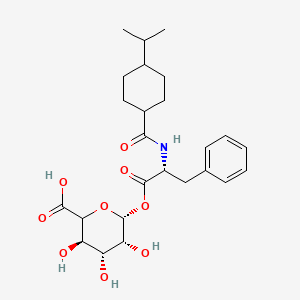

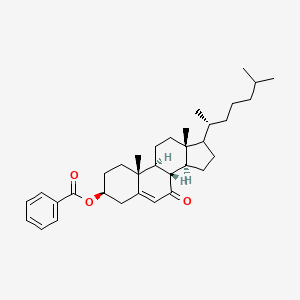
![4-[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B1140989.png)